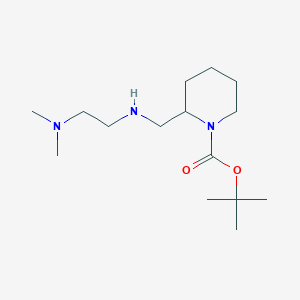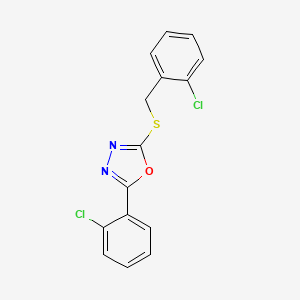
Methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(5-cloro-3-metil-1-fenil-1H-pirazol-4-il)acetato de metilo es un compuesto químico que pertenece a la familia de los pirazoles. Los pirazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-(5-cloro-3-metil-1-fenil-1H-pirazol-4-il)acetato de metilo generalmente implica la reacción del 5-cloro-3-metil-1-fenil-1H-pirazol-4-carbaldehído con bromoacetato de metilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un disolvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas para facilitar la formación del producto éster deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza adecuados para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(5-cloro-3-metil-1-fenil-1H-pirazol-4-il)acetato de metilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: El átomo de cloro en el anillo de pirazol se puede sustituir con otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄).
Productos principales formados
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes.
Sustitución: Varios derivados de pirazol sustituidos según el nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 2-(5-cloro-3-metil-1-fenil-1H-pirazol-4-il)acetato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de compuestos heterocíclicos más complejos.
Biología: Se investiga por sus posibles propiedades antimicrobianas y antiinflamatorias.
Medicina: Se explora su potencial como compuesto principal en el descubrimiento de fármacos, particularmente por sus actividades anticancerígenas y antivirales.
Industria: Se utiliza en el desarrollo de agroquímicos, como herbicidas e insecticidas.
Mecanismo De Acción
El mecanismo de acción del 2-(5-cloro-3-metil-1-fenil-1H-pirazol-4-il)acetato de metilo implica su interacción con objetivos moleculares específicos. Por ejemplo, en aplicaciones medicinales, puede inhibir ciertas enzimas o receptores involucrados en las vías de la enfermedad. Los objetivos moleculares y las vías exactos pueden variar según la aplicación específica y el sistema biológico que se esté estudiando .
Comparación Con Compuestos Similares
Compuestos similares
5-Cloro-3-metil-1-fenil-1H-pirazol-4-carbaldehído: Un precursor en la síntesis del compuesto principal.
2-(3-metil-1-fenil-1H-pirazol-4-il)acetato de metilo: Estructura similar pero carece del átomo de cloro.
2-(5-bromo-3-metil-1-fenil-1H-pirazol-4-il)acetato de metilo: Análogo sustituido por bromo.
Unicidad
El 2-(5-cloro-3-metil-1-fenil-1H-pirazol-4-il)acetato de metilo es único debido a la presencia del átomo de cloro, que puede influir en su reactividad y actividad biológica. El átomo de cloro puede participar en diversas reacciones de sustitución, lo que convierte a este compuesto en un intermedio versátil en la química sintética .
Propiedades
Fórmula molecular |
C13H13ClN2O2 |
|---|---|
Peso molecular |
264.71 g/mol |
Nombre IUPAC |
methyl 2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)acetate |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-11(8-12(17)18-2)13(14)16(15-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Clave InChI |
IMAKTPUBTLZSEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1CC(=O)OC)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


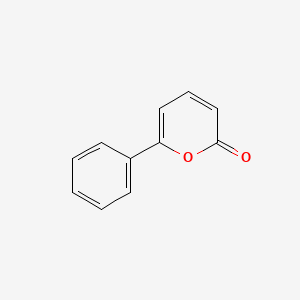
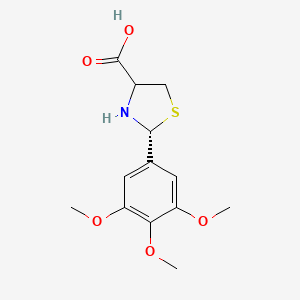

![(2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B11771329.png)
![2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11771331.png)
![1H-pyrazolo[3,4-d]pyridazine](/img/structure/B11771339.png)
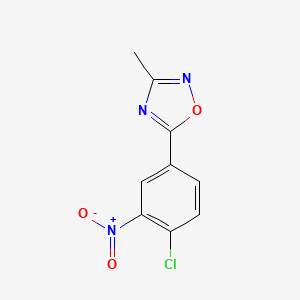
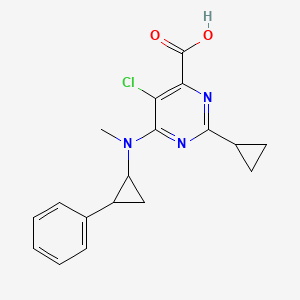


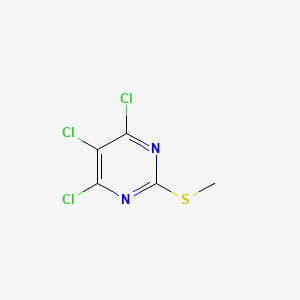
![N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11771396.png)
